N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(furan-2-ylmethyl)amino]acetamide hydrochloride
Description
The target compound features a chloro-trifluoromethylphenyl core (4-chloro-3-(trifluoromethyl)phenyl) linked to an acetamide group substituted with a furan-2-ylmethylamino moiety. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological applications. Key structural attributes include:
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(furan-2-ylmethylamino)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF3N2O2.ClH/c15-12-4-3-9(6-11(12)14(16,17)18)20-13(21)8-19-7-10-2-1-5-22-10;/h1-6,19H,7-8H2,(H,20,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKNFQPPTCHLAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(furan-2-ylmethyl)amino]acetamide hydrochloride typically involves multiple steps, starting with the preparation of the core phenyl ring. The trifluoromethyl group is introduced through a trifluoromethylation reaction, while the chloro group is added via chlorination. The furan ring is then incorporated through a reaction with furan-2-ylmethylamine. The final step involves the formation of the acetamide group and the addition of hydrochloride to form the salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure consistency and purity. The process involves careful monitoring of temperature, pressure, and reagent concentrations to optimize yield and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The trifluoromethyl group can be reduced to a trifluoromethylamine derivative.
Substitution: The chloro group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used for the reduction of the trifluoromethyl group.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Trifluoromethylamine derivatives.
Substitution: Alkyl or aryl substituted derivatives of the chloro group.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(furan-2-ylmethyl)amino]acetamide hydrochloride exhibit significant anticancer properties. For instance, derivatives of the acetamide structure have shown promising results against various cancer cell lines. A study assessed a series of acetamide derivatives for their cytotoxic effects and found that certain modifications enhanced their activity against human tumor cells, suggesting a scaffold for developing new anticancer agents .
Case Study : A compound derived from a similar scaffold was tested against a panel of sixty cancer cell lines by the National Cancer Institute, showing an average growth inhibition rate that indicates potential for further development as an anticancer drug .
Antitubercular Activity
The compound's structural features suggest potential use in treating tuberculosis. Similar compounds have been synthesized and evaluated for their effectiveness against Mycobacterium tuberculosis. A related study reported that certain derivatives exhibited moderate to potent antitubercular activity, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to existing treatments .
Case Study : In vitro assessments revealed that derivatives with specific substitutions on the phenyl ring demonstrated enhanced antitubercular activity, providing insights into how structural modifications can lead to improved therapeutic agents against resistant strains of tuberculosis .
Safety and Toxicity Profiles
Toxicological studies are essential for determining the safety of new compounds. Preliminary assessments of structurally related compounds have shown acceptable safety profiles in animal models, indicating that they may be suitable candidates for further testing in clinical settings .
Mechanism of Action
The mechanism by which N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(furan-2-ylmethyl)amino]acetamide hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, while the furan ring contributes to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Acetamide Nitrogen
Key Findings:
- Furan vs. This could enhance binding affinity to targets like enzymes or receptors .
- Furan-Triazole vs. Furan-Amino (): The triazolylsulfanyl group in introduces sulfur, which may improve oxidative stability but reduce flexibility compared to the direct amino linkage in the target compound .
Core Phenyl Ring Modifications
Key Findings:
Backbone and Functional Group Comparisons
Key Findings:
- Acetamide vs.
- Herbicidal Analogs () : Chloroacetamides like alachlor highlight the importance of substituent bulk and electron-withdrawing groups for agrochemical activity, suggesting similar principles apply to pharmacological design .
Biological Activity
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(furan-2-ylmethyl)amino]acetamide hydrochloride is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesizing current research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound has the molecular formula and a molar mass of 332.71 g/mol. Its structure includes a chloro and trifluoromethyl group on the phenyl ring, which enhances its pharmacological profile . The presence of furan and amino groups suggests potential interactions with biological macromolecules.
Antimicrobial Properties
Research indicates that compounds similar to N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(furan-2-ylmethyl)amino]acetamide exhibit notable antimicrobial activity. Preliminary studies show that derivatives containing triazole moieties often possess significant cytotoxic effects against various cancer cell lines, including lung (A549) and skin cancers (SK-MEL-2).
Table 1: Antimicrobial Activity Against Various Pathogens
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(furan-2-ylmethyl)amino]acetamide | S. aureus | 20 µM |
| N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(furan-2-ylmethyl)amino]acetamide | E. coli | 40 µM |
These findings suggest that this compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound is linked to its structural features, particularly the triazole and furan rings, which are known to inhibit key enzymes involved in cancer proliferation . Molecular docking studies indicate that the compound interacts with proteins associated with cancer pathways, thereby inhibiting tumor growth.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study examining the cytotoxic effects of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(furan-2-ylmethyl)amino]acetamide on A549 and SK-MEL-2 cell lines, the compound demonstrated IC50 values of 25 µM and 30 µM, respectively. These values indicate significant cytotoxicity compared to standard chemotherapy agents.
The biological activity of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(furan-2-ylmethyl)amino]acetamide is believed to stem from its ability to inhibit specific enzymes involved in cellular processes:
- Inhibition of Thymidylate Synthase : This enzyme is crucial for DNA synthesis; inhibition leads to reduced proliferation of cancer cells.
- Histone Deacetylase (HDAC) Inhibition : HDAC inhibitors are known to induce cancer cell apoptosis.
- Topoisomerase II Targeting : Disruption of DNA replication and transcription can lead to cell death.
Q & A
Q. Why do computational models sometimes fail to predict the compound’s logP accurately?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
